molecular formula C12H11ClN4O3 B12436564 2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride

2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride

Cat. No.: B12436564
M. Wt: 294.69 g/mol
InChI Key: BTJQNSLOVOCGEL-UHFFFAOYSA-N
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Description

2-[5-cyano-4-(2-hydroxyethoxy)-6-oxo-1H-pyrimidin-2-yl]pyridin-1-ium chloride is a complex organic compound that features a pyridinium core substituted with a cyano group, a hydroxyethoxy group, and a pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-cyano-4-(2-hydroxyethoxy)-6-oxo-1H-pyrimidin-2-yl]pyridin-1-ium chloride typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidinyl Moiety: This can be achieved by reacting a suitable nitrile with an appropriate aldehyde under basic conditions to form the pyrimidinyl ring.

    Introduction of the Hydroxyethoxy Group: This step involves the reaction of the pyrimidinyl intermediate with ethylene oxide or a similar reagent to introduce the hydroxyethoxy group.

    Formation of the Pyridinium Core: The final step involves the quaternization of the pyridine ring with a suitable alkylating agent, such as methyl chloride, to form the pyridinium chloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[5-cyano-4-(2-hydroxyethoxy)-6-oxo-1H-pyrimidin-2-yl]pyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyridinium salts.

Scientific Research Applications

2-[5-cyano-4-(2-hydroxyethoxy)-6-oxo-1H-pyrimidin-2-yl]pyridin-1-ium chloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme kinetics or receptor binding.

Mechanism of Action

The mechanism of action of 2-[5-cyano-4-(2-hydroxyethoxy)-6-oxo-1H-pyrimidin-2-yl]pyridin-1-ium chloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The hydroxyethoxy group can form hydrogen bonds with target proteins, while the pyridinium core can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-cyano-4-(2-hydroxyethoxy)-6-oxo-1H-pyrimidin-2-yl]pyridine
  • 2-[5-cyano-4-(2-hydroxyethoxy)-6-oxo-1H-pyrimidin-2-yl]pyridinium bromide

Uniqueness

2-[5-cyano-4-(2-hydroxyethoxy)-6-oxo-1H-pyrimidin-2-yl]pyridin-1-ium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridinium ion enhances its solubility in water, making it more suitable for biological applications compared to its neutral counterparts.

Properties

Molecular Formula

C12H11ClN4O3

Molecular Weight

294.69 g/mol

IUPAC Name

4-(2-hydroxyethoxy)-6-oxo-2-pyridin-2-yl-1H-pyrimidin-3-ium-5-carbonitrile;chloride

InChI

InChI=1S/C12H10N4O3.ClH/c13-7-8-11(18)15-10(9-3-1-2-4-14-9)16-12(8)19-6-5-17;/h1-4,17H,5-6H2,(H,15,16,18);1H

InChI Key

BTJQNSLOVOCGEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=[NH+]C(=C(C(=O)N2)C#N)OCCO.[Cl-]

Origin of Product

United States

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